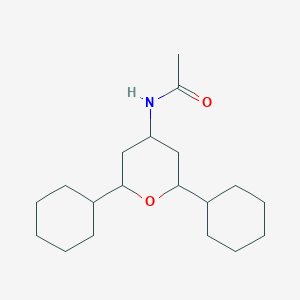

N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide

Description

Properties

CAS No. |

1159826-02-4 |

|---|---|

Molecular Formula |

C19H33NO2 |

Molecular Weight |

307.5 g/mol |

IUPAC Name |

N-(2,6-dicyclohexyloxan-4-yl)acetamide |

InChI |

InChI=1S/C19H33NO2/c1-14(21)20-17-12-18(15-8-4-2-5-9-15)22-19(13-17)16-10-6-3-7-11-16/h15-19H,2-13H2,1H3,(H,20,21) |

InChI Key |

RDROZMXLWOJMJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CC(OC(C1)C2CCCCC2)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Prins Cyclization-Based Methods

The Prins cyclization reaction is a powerful and widely used method for the stereoselective synthesis of tetrahydropyran rings with various substitution patterns, including 2,6-disubstituted derivatives.

- Mechanism : The Prins reaction typically involves the acid-catalyzed condensation of an aldehyde with an alkene or homoallylic alcohol, generating an oxocarbenium ion intermediate that cyclizes to form the tetrahydropyran ring.

- Catalysts : Boron trifluoride etherate (BF3·Et2O) is commonly employed as the Lewis acid catalyst to promote the cyclization under mild conditions.

- Substrates : For the dicyclohexyl substitution, cyclohexyl-substituted aldehydes or homoallylic alcohols are used as starting materials.

- Stereoselectivity : The Prins cyclization often proceeds with high diastereoselectivity, favoring the cis-2,6-disubstituted tetrahydropyran configuration.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Cyclohexyl-substituted aldehyde + homoallylic alcohol | Formation of oxocarbenium intermediate |

| 2 | BF3·Et2O (1.2 equiv), dry solvent (e.g., dichloromethane), ambient to 40 °C, 6–8 h | Cyclization to 2,6-dicyclohexyl tetrahydropyran ring with high cis selectivity |

| 3 | Workup with aqueous sodium bicarbonate, extraction, purification by silica gel chromatography | Isolated yield: 45–70% depending on substrate and conditions |

This method is supported by extensive literature on Prins cyclization for tetrahydropyran synthesis, including high-yielding and stereoselective protocols reported in Tetrahedron Letters and Organic Letters (2008, 2014).

Multicomponent One-Pot Reactions

Recent advances have demonstrated three-component one-pot reactions combining carbonyl compounds, homoallylic alcohols, and nitriles in the presence of phosphomolybdic acid (PMA) or BF3·Et2O to afford 4-amidotetrahydropyrans, which are closely related to the target compound.

- Advantages : This method allows simultaneous formation of the tetrahydropyran ring and introduction of the amide functionality.

- Yields and Selectivity : High yields (up to 80%) with excellent diastereoselectivity (cis-selectivity) have been reported.

- Scope : The method tolerates various cyclic ketones, enabling the synthesis of spirocyclic and dicyclohexyl-substituted tetrahydropyrans.

Introduction of the Acetamide Group at the 4-Position

The acetamide group is typically introduced via amination of the tetrahydropyran intermediate or by using nitriles in the multicomponent reactions described above.

- Prins-Ritter Reaction Sequence : The Ritter reaction involves the reaction of a nitrile with a carbocation intermediate generated during the Prins cyclization, leading directly to the amide functionality at the 4-position.

- Reaction Conditions : The reaction is catalyzed by Lewis acids such as BF3·Et2O at ambient temperature.

- Outcome : This sequence efficiently yields 4-acetamido-substituted tetrahydropyrans with high stereoselectivity and yields ranging from 60 to 80%.

Detailed Reaction Scheme and Data Table

| Step | Reactants | Catalyst | Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Cyclohexanecarboxaldehyde + homoallylic alcohol | BF3·Et2O (1.2 equiv) | Dry solvent, 25–40 °C, 6–8 h | 2,6-Dicyclohexyltetrahydro-2H-pyran intermediate | 50–70 | >95:5 (cis) | High stereoselectivity |

| 2 | Intermediate + acetonitrile (nitrile source) | BF3·Et2O | Ambient temperature | This compound | 60–80 | >95:5 (cis) | Ritter reaction forms amide |

Mechanistic Insights and Research Discoveries

- The Prins-Ritter sequence enables a one-pot diastereoselective synthesis of 4-amidotetrahydropyrans, avoiding isolation of intermediates and improving overall efficiency.

- The stereoselectivity arises from the chair-like transition state of the tetrahydropyran ring formation, favoring cis-2,6-substitution due to minimized steric hindrance.

- The use of Lewis acids such as BF3·Et2O and phosphomolybdic acid as catalysts is critical for activating the aldehyde and nitrile substrates and stabilizing intermediates.

- Recent literature highlights the versatility of this approach for synthesizing functionalized tetrahydropyrans with potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetylamino group to an amine group.

Substitution: The compound can undergo substitution reactions where the acetylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-acetylamino-2,6-dicyclohexyl-tetrahydropyrane involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target proteins, influencing their activity. The cyclohexyl groups provide hydrophobic interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Metabolism Studies ()

Key differences include:

- Core Structure : Methazolamide metabolites feature 1,3,4-thiadiazole or cysteine-conjugated rings, whereas the target compound employs a THP ring.

- Substituents : The dicyclohexyl groups in the target compound contrast with sulfonic or glutathione-based substituents in methazolamide derivatives.

- Lipophilicity : The cyclohexyl groups in the target compound likely confer higher logP values compared to polar metabolites like MCG or MSH, suggesting divergent pharmacokinetic profiles .

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Key Substituents | logP (Predicted) |

|---|---|---|---|

| N-(2,6-Dicyclohexyl-THP-4-yl)acetamide | Tetrahydropyran | 2,6-Dicyclohexyl, 4-acetamide | ~4.5 |

| Methazolamide (MZA) | 1,3,4-Thiadiazole | Methyl, sulfonamide | ~0.8 |

| MAC (Metabolite) | Cysteine conjugate | Acetylcysteine, thiadiazole | ~1.2 |

Comparison with Patent Compounds ()

The European patent application (EP 4 374 877 A2) describes a pyrrolo[1,2-b]pyridazine carboxamide derivative with trifluoromethyl and chloropyridine substituents. Key distinctions include:

- Ring System : The patent compound’s fused pyrrolo-pyridazine core is structurally distinct from the THP ring, likely influencing binding affinity and solubility.

- Synthetic Complexity : The patent compound’s synthesis involves multi-step coupling and purification (e.g., reverse-phase chromatography), suggesting higher synthetic complexity compared to the target compound’s simpler THP scaffold.

Pharmacopeial Compounds ()

The Pharmacopeial Forum lists stereochemically complex peptides (e.g., compounds m, n, o) with phenoxyacetamido and tetrahydro-pyrimidinyl substituents. Notable contrasts include:

- Molecular Weight : The target compound (estimated MW ~350 g/mol) is smaller than pharmacopeial peptides (MW >600 g/mol), implying differences in bioavailability and dosing.

- Stereochemistry : The pharmacopeial compounds emphasize precise stereochemical arrangements (e.g., 2R,4R,5S), while the stereochemistry of the THP ring in the target compound is unspecified but likely less complex.

Table 2: Functional Group and Bioactivity Comparison

| Compound | Key Functional Groups | Potential Bioactivity |

|---|---|---|

| N-(2,6-Dicyclohexyl-THP-4-yl)acetamide | Acetamide, cyclohexyl | Enzyme inhibition (hypothetical) |

| Pharmacopeial compound m | Phenoxyacetamido, pyrimidinyl | Protease inhibition |

| Patent compound (Example 68) | Trifluoromethyl, cyanopyridyl | Kinase inhibition |

Biological Activity

N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C_{15}H_{27}NO |

| Molecular Weight | 239.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anti-inflammatory Effects : Studies have indicated that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary research suggests that it may have protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors and enzymes involved in inflammatory and oxidative stress pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anti-inflammatory Properties :

- Antioxidant Activity Assessment :

- Neuroprotective Study :

Q & A

Q. What are the recommended safety protocols for handling N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if airborne particles are generated .

- Ventilation: Work in a fume hood to minimize inhalation risks, as acetamide derivatives may release hazardous vapors during synthesis or handling .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

- Storage: Store in sealed containers at 2–8°C, away from oxidizers and moisture. Use explosion-proof refrigeration for volatile derivatives .

Q. Table 1: Key Safety Codes (P-Codes) for Acetamide Derivatives

| P-Code | Requirement | Source Evidence |

|---|---|---|

| P210 | Keep away from heat/sparks/open flame | |

| P301+P310 | If swallowed: Immediate medical attention | |

| P405 | Store locked up |

Q. What synthetic routes are commonly employed for the preparation of this compound and its analogs?

Methodological Answer:

- Acylation of Amines: React tetrahydro-2H-pyran-4-amine derivatives with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is used as a base to scavenge HCl .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor by TLC (Rf ~0.3–0.5) .

- Characterization: Confirm structure via H/C NMR (e.g., δ 2.05 ppm for acetyl group) and IR (C=O stretch at ~1650–1700 cm). Mass spectrometry (ESI-MS) verifies molecular ion peaks .

Q. Table 2: Example Reaction Conditions for Acetamide Synthesis

| Step | Conditions | Source Evidence |

|---|---|---|

| Acylation | DCM, 0°C, 2 h, TEA (2 eq) | |

| Purification | Silica gel, 70:30 hexane/EtOAc |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., cyclohexyl protons) .

- Computational Modeling: Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* level) to confirm carbonyl and amide bond assignments .

- Crystallography: Single-crystal X-ray diffraction resolves ambiguities in stereochemistry. For example, demonstrates hydrogen bonding patterns (N–H···O) stabilizing the acetamide moiety .

Q. What strategies are effective in optimizing the hydrogen bonding network of this compound for crystallographic studies?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility and promote crystal growth. Slow evaporation at 4°C yields high-quality crystals .

- Co-Crystallization: Introduce co-formers (e.g., succinic acid) to stabilize hydrogen bonds. shows that N–H···O interactions between acetamide and pyran oxygen improve lattice stability .

- Temperature Control: Lower crystallization temperatures (e.g., −20°C) reduce kinetic disorder, as seen in cyclopenta-derived acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.